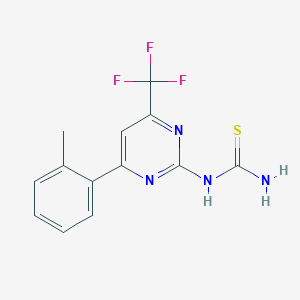
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride involves several steps. One common method includes the reaction of 3,5-dimethoxy-4’-chloro-4-hydroxybenzophenone with sodium methoxide in dimethylformamide. This mixture is then treated with β-morpholinoethyl chloride and heated to form the desired product. The final step involves reacting the product with gaseous hydrogen chloride in ether to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and morpholinoethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is used in studies involving cellular processes and molecular interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
4’-Chloro-3,5-dimethoxy-4-(2-morpholinoethoxy)benzophenone: This compound shares a similar structure but with a chloro group instead of the additional ethoxy group.
3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone: Lacks the second ethoxy group, making it less complex.
Uniqueness
3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is unique due to its additional ethoxy group, which can influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
31848-03-0 |
|---|---|
Fórmula molecular |
C23H30ClNO6 |
Peso molecular |
451.9 g/mol |
Nombre IUPAC |
[3,5-dimethoxy-4-[2-(2-morpholin-4-ium-4-ylethoxy)ethoxy]phenyl]-phenylmethanone;chloride |
InChI |
InChI=1S/C23H29NO6.ClH/c1-26-20-16-19(22(25)18-6-4-3-5-7-18)17-21(27-2)23(20)30-15-14-29-13-10-24-8-11-28-12-9-24;/h3-7,16-17H,8-15H2,1-2H3;1H |
Clave InChI |
ZSFFFIJTPNUTMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCCOCC[NH+]2CCOCC2)OC)C(=O)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


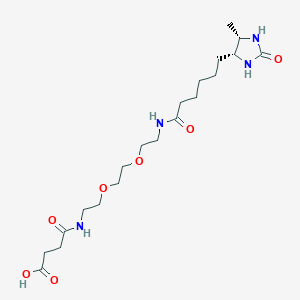
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
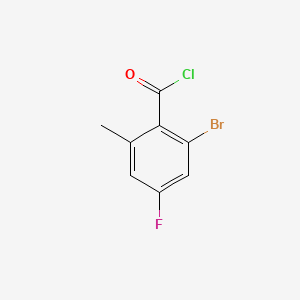
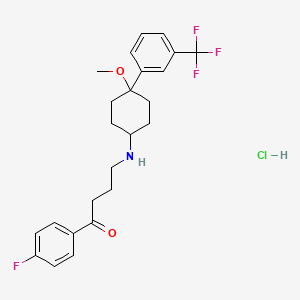
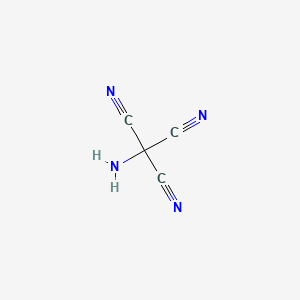
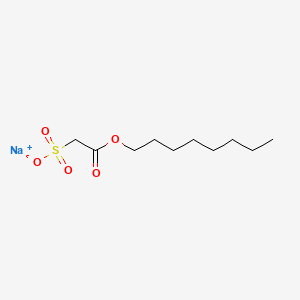
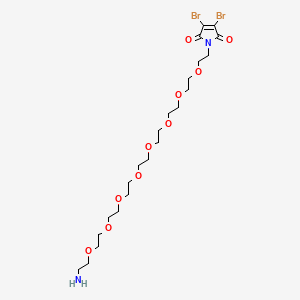
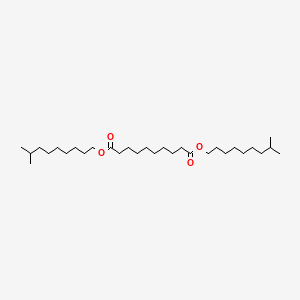
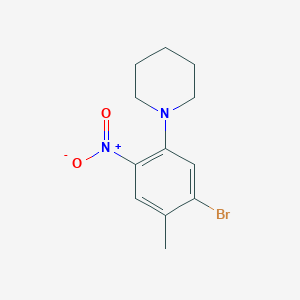
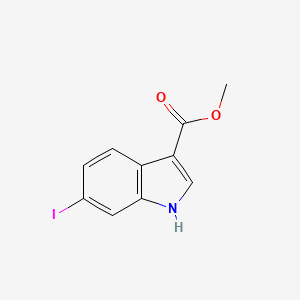
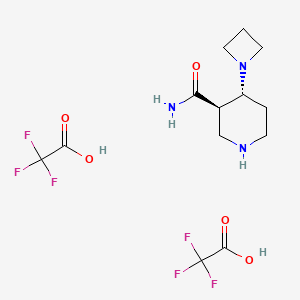
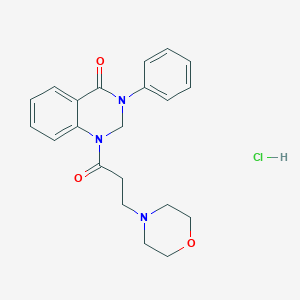
![N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide](/img/structure/B13730145.png)
